molecular formula C24H21NO2S B12752507 5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone CAS No. 86128-73-6

5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone

Cat. No.: B12752507
CAS No.: 86128-73-6
M. Wt: 387.5 g/mol
InChI Key: NDWQLCFLMYIKBP-JWGURIENSA-N
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Description

5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring fused with various aromatic groups, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone typically involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-thiazolidinone: Shares the thiazolidinone core structure but lacks the additional aromatic groups.

    3-(3-Methylphenyl)-2-phenyl-4-thiazolidinone: Similar structure but without the hydroxyphenylmethylene group.

Uniqueness

5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone is unique due to its combination of multiple aromatic groups and the presence of a hydroxyphenylmethylene moiety. This unique structure enhances its biological activity and makes it a valuable compound for various applications .

Properties

CAS No.

86128-73-6

Molecular Formula

C24H21NO2S

Molecular Weight

387.5 g/mol

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-methyl-3-(3-methylphenyl)-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21NO2S/c1-17-9-8-13-20(15-17)25-23(27)22(16-18-10-6-7-14-21(18)26)28-24(25,2)19-11-4-3-5-12-19/h3-16,26H,1-2H3/b22-16-

InChI Key

NDWQLCFLMYIKBP-JWGURIENSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3O)/SC2(C)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3O)SC2(C)C4=CC=CC=C4

Origin of Product

United States

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